

# Application Note: Structural Elucidation of Capmatinib Metabolite M18 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note provides a detailed protocol for the structural elucidation of **Capmatinib metabolite M18** using Nuclear Magnetic Resonance (NMR) spectroscopy. Capmatinib is a potent and selective MET inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] Understanding the metabolic fate of Capmatinib is crucial for a comprehensive assessment of its safety and efficacy. While mass spectrometry provides initial insights into metabolite structures, NMR spectroscopy offers definitive structural confirmation. This document outlines the experimental workflow, from sample preparation to the application of one- and two-dimensional NMR techniques for the complete structural assignment of M18. The protocols provided are designed to be adaptable for the structural elucidation of other drug metabolites.

#### Introduction

Capmatinib is a kinase inhibitor that targets the c-Met receptor tyrosine kinase.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[2][3][4] Capmatinib inhibits the phosphorylation of c-Met, thereby blocking downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for tumor cell proliferation and survival.[2][3][4][5]



The metabolism of Capmatinib in vivo leads to the formation of several metabolites. One of the most abundant metabolites identified is M16, which is formed through lactam formation.[6][7] The structural characterization of all significant metabolites is a critical step in drug development to identify potentially active or toxic species. While the primary structure of Capmatinib is known (Figure 1), the exact structure of its metabolites, such as M18, requires detailed spectroscopic analysis for confirmation. NMR spectroscopy is an unparalleled tool for the unambiguous determination of chemical structures of small molecules in solution.[8][9]

This application note presents a comprehensive guide to the structural elucidation of **Capmatinib metabolite M18** using a suite of NMR experiments.

Figure 1: Chemical Structure of Capmatinib



Click to download full resolution via product page

A 2D representation of the chemical structure of Capmatinib.

# Signaling Pathway of Capmatinib's Mechanism of Action

Capmatinib exerts its therapeutic effect by inhibiting the c-Met receptor tyrosine kinase, which, when aberrantly activated, triggers multiple downstream signaling pathways that promote cancer cell growth and survival. The following diagram illustrates the key signaling cascades affected by Capmatinib.





Click to download full resolution via product page

Capmatinib inhibits c-Met, blocking downstream signaling pathways.

## **Experimental Workflow for Structural Elucidation**

The structural elucidation of a drug metabolite like Capmatinib M18 using NMR spectroscopy follows a systematic workflow. This process begins with the isolation and purification of the metabolite, followed by a series of NMR experiments to determine its chemical structure.





Click to download full resolution via product page

A stepwise workflow for the structural elucidation of Capmatinib M18.

# **Experimental Protocols Sample Preparation**



- Isolation and Purification: Isolate metabolite M18 from biological matrices (e.g., plasma, urine, feces) using high-performance liquid chromatography (HPLC). The purity of the isolated metabolite should be >95% as determined by HPLC-UV or LC-MS.
- Sample Preparation for NMR:
  - Accurately weigh approximately 1-5 mg of the purified M18.
  - Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl₃, or MeOD-d₄). The choice of solvent depends on the solubility of the metabolite.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.

#### **NMR Data Acquisition**

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for sample-limited metabolite studies.

- ¹H NMR: Provides information about the number and chemical environment of protons.
  - Pulse Program: zg30
  - Number of Scans: 16-64
  - Spectral Width: 16 ppm
  - Acquisition Time: ~2-4 s
  - Relaxation Delay: 2 s
- <sup>13</sup>C NMR: Provides information about the carbon skeleton.
  - Pulse Program: zgpg30
  - Number of Scans: 1024-4096



Spectral Width: 240 ppm

Acquisition Time: ~1 s

Relaxation Delay: 2 s

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,
 CH<sub>2</sub>, and CH<sub>3</sub> groups.

DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.

DEPT-90: Only CH signals are observed.

• COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

Pulse Program: cosygpqf

Number of Scans: 2-4

Spectral Width (F1 and F2): 16 ppm

 HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).

Pulse Program: hsqcedetgpsisp2.2

Spectral Width (F2): 16 ppm

Spectral Width (F1): 200 ppm

• HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (<sup>2</sup>JCH, <sup>3</sup>JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.

Pulse Program: hmbcgplpndqf

Spectral Width (F2): 16 ppm



- Spectral Width (F1): 240 ppm
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about stereochemistry and conformation.
  - Pulse Program: noesygpph or roesygpph

Mixing Time: 300-800 ms

### **Data Presentation and Interpretation**

The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova). The following tables provide a hypothetical example of the expected NMR data for a plausible structure of M18, assuming hydroxylation on the quinoline ring, a common metabolic transformation.

Table 1: Hypothetical <sup>1</sup>H and <sup>13</sup>C NMR Data for Capmatinib M18 in DMSO-d<sub>6</sub>



| Position                | δ <sup>13</sup> C (ppm) | δ¹H (ppm),<br>Multiplicity (J<br>in Hz) | COSY Correlations (with Proton at Position) | HMBC Correlations (with Proton at Position) |
|-------------------------|-------------------------|-----------------------------------------|---------------------------------------------|---------------------------------------------|
| Quinoline Ring          |                         |                                         |                                             |                                             |
| 2'                      | 150.1                   | 8.80, d (4.5)                           | 3'                                          | C4', C8a'                                   |
| 3'                      | 121.5                   | 7.50, dd (8.5,<br>4.5)                  | 2', 4'                                      | C2', C4a'                                   |
| 4'                      | 136.0                   | 8.90, d (8.5)                           | 3'                                          | C2', C5', C8a'                              |
| 5'                      | 128.0                   | 7.80, d (8.0)                           | -                                           | C4', C7', C8a'                              |
| 7'                      | 148.0                   | -                                       | -                                           | -                                           |
| 8'                      | 129.5                   | 7.60, s                                 | -                                           | C6', C7', C8a'                              |
| 4a'                     | 128.5                   | -                                       | -                                           | -                                           |
| 8a'                     | 148.5                   | -                                       | -                                           | -                                           |
| CH2-6'                  | 35.0                    | 4.30, s                                 | -                                           | C5', C7', C-<br>Imidazo                     |
| Imidazotriazine<br>Core |                         |                                         |                                             |                                             |
| 2                       | 155.0                   | -                                       | -                                           | -                                           |
| 3                       | 115.0                   | 8.20, s                                 | -                                           | C2, C-Imidazo,<br>C-Phenyl                  |
| 6                       | 145.0                   | -                                       | -                                           | -                                           |
| 7                       | 150.0                   | -                                       | -                                           | -                                           |
| 8a                      | 140.0                   | -                                       | -                                           | -                                           |
| Phenyl Ring             |                         |                                         |                                             |                                             |
| 1"                      | 135.0                   | -                                       | -                                           | -                                           |



| 2"          | 118.0 (d, J=22)  | 7.90, dd (8.0,<br>2.0) | 6"     | C4", C-Imidazo,<br>C=O |
|-------------|------------------|------------------------|--------|------------------------|
| 3"          | 160.0 (d, J=250) | -                      | -      | -                      |
| 4"          | 130.0            | -                      | -      | -                      |
| 5"          | 115.0 (d, J=21)  | 7.40, t (8.0)          | 6"     | C1", C3"               |
| 6"          | 125.0            | 7.70, dd (8.0,<br>2.0) | 5", 2" | C2", C4", C=O          |
| Amide Group |                  |                        |        |                        |
| C=O         | 165.0            | -                      | -      | -                      |
| N-CH₃       | 26.5             | 2.80, d (4.5)          | NH     | C=O                    |
| NH          | -                | 8.50, q (4.5)          | N-CH₃  | C=O                    |

Note: This is a hypothetical dataset for illustrative purposes. Actual chemical shifts and coupling constants will need to be determined from experimental data.

#### Conclusion

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of drug metabolites. The systematic application of 1D and 2D NMR experiments, as outlined in this application note, provides a robust framework for determining the complete chemical structure of Capmatinib M18. The detailed protocols and workflow can be readily adapted for the structural characterization of other novel metabolites, playing a crucial role in the drug development process by ensuring a thorough understanding of a drug's metabolic profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Capmatinib Wikipedia [en.wikipedia.org]
- 2. Metabolomic high-content nuclear magnetic resonance-based drug screening of a library of kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. NMR Based Methods for Metabolites Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time NMR Spectroscopy for Studying Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Metabolism by NMR-Based Metabolomics PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Capmatinib Metabolite M18 using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193805#nmr-spectroscopy-for-capmatinib-m18-structural-elucidation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com